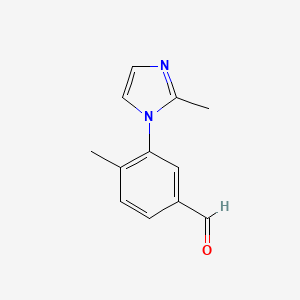

4-Methyl-3-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Description

4-Methyl-3-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a benzaldehyde derivative featuring a methyl group at the 4-position and a 2-methylimidazolyl substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol (CAS 383875-59-0) .

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

4-methyl-3-(2-methylimidazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H12N2O/c1-9-3-4-11(8-15)7-12(9)14-6-5-13-10(14)2/h3-8H,1-2H3 |

InChI Key |

KFEAIKQDSJMRGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)N2C=CN=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the condensation of 4-chloromethylbenzaldehyde with 2-methylimidazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(2-methyl-1H-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: 4-Methyl-3-(2-methyl-1H-imidazol-1-yl)benzoic acid.

Reduction: 4-Methyl-3-(2-methyl-1H-imidazol-1-yl)benzyl alcohol.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-3-(2-methyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2-methyl-1H-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. These interactions can disrupt various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural similarity to 4-Methyl-3-(2-methyl-1H-imidazol-1-yl)benzaldehyde, as indicated by computational similarity scores (0–1 scale) and substituent patterns :

| Compound Name | CAS Number | Similarity Score | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde | 870837-18-6 | 0.82 | C₁₁H₁₀N₂O₂ | 202.21 |

| 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | 25372-03-6 | 0.76 | C₁₂H₁₂N₂O₂ | 216.24 |

| 2-Methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde | 383875-59-0 | - | C₁₂H₁₂N₂O | 200.24 |

| 4-(1H-Imidazol-1-yl)benzonitrile | 177476-76-5 | 0.68 | C₁₀H₇N₃ | 169.18 |

Key Observations:

Substituent Position and Type: The target compound and 3-Methoxy-4-(4-methylimidazolyl)benzaldehyde (CAS 25372-03-6) differ in substituent positions: the former has a methyl at C4 and imidazole at C3, while the latter has methoxy at C3 and imidazole at C4. This positional swap may alter electronic effects (e.g., methoxy’s electron-donating nature vs. methyl’s inductive effect), impacting reactivity in electrophilic substitutions .

Functional Group Variations :

- Replacing the aldehyde group with a nitrile (as in 4-(1H-imidazol-1-yl)benzonitrile, CAS 177476-76-5) reduces molecular weight and alters reactivity, favoring nucleophilic additions over aldol condensations .

Steric and Geometric Effects :

- The isomer 2-Methyl-4-(2-methylimidazolyl)benzaldehyde (CAS 383875-59-0) places substituents at C2 and C4, creating distinct steric environments that could influence binding interactions in catalytic or biological systems .

Solubility and Reactivity:

- The methoxy-containing analogs (e.g., CAS 870837-18-6) are predicted to exhibit higher aqueous solubility compared to the methyl-substituted target compound due to increased polarity.

- The aldehyde group in the target compound enables participation in condensation reactions (e.g., formation of Schiff bases), whereas nitrile-containing analogs may undergo hydrolysis to amides or carboxylic acids under acidic/basic conditions .

Biological Activity

4-Methyl-3-(2-methyl-1H-imidazol-1-yl)benzaldehyde, a compound characterized by its imidazole and benzaldehyde moieties, has garnered attention for its potential biological activities. The imidazole ring is known for its interactions with various biological targets, including enzymes and receptors, which may contribute to the compound's pharmacological properties.

- Molecular Formula : C11H12N2O

- Molar Mass : 186.23 g/mol

- Density : Approximately 1.13 g/cm³

- pKa : 6.50 (predicted)

- Storage Conditions : Should be stored under inert gas (nitrogen or argon) at 2-8°C.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The presence of the imidazole ring in this compound is likely responsible for its activity against a range of pathogens. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth effectively, suggesting that this compound might share these properties due to its structural features .

Anticancer Potential

In vitro studies have shown that compounds containing imidazole rings can induce apoptosis and cell cycle arrest in various cancer cell lines. For example, derivatives similar to this compound have been reported to exhibit cytotoxic effects against HepG2 liver cancer cells and other cancer types . The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of several imidazole derivatives on human cancer cell lines, including HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The results indicated that compounds structurally related to this compound showed varying degrees of cytotoxicity, with IC50 values ranging from low micromolar to high micromolar concentrations.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15.0 | HepG2 |

| Similar Imidazole Derivative | 10.5 | HCT-116 |

| Another Related Compound | 20.0 | MCF-7 |

Study 2: Enzyme Inhibition Assays

Another investigation assessed the enzyme inhibitory activity of various imidazole-based compounds against key targets such as protein kinases. The findings suggested that the presence of the methyl group on the imidazole ring enhances binding affinity to these enzymes, potentially leading to improved therapeutic outcomes.

The mechanisms through which this compound exerts its biological effects may include:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which may influence enzyme activity.

- Cell Membrane Penetration : The lipophilic nature of the compound could enhance its bioavailability.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.